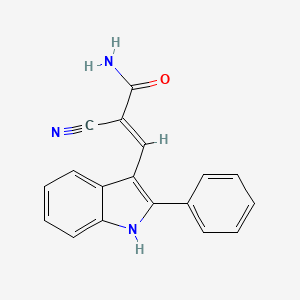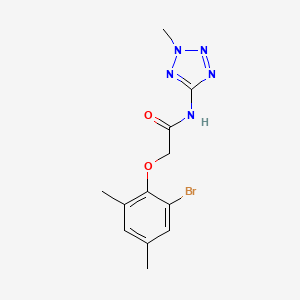
4-(1-pyrrolidinylmethyl)pyridine
説明
4-(1-pyrrolidinylmethyl)pyridine, also known as nornicotine, is a naturally occurring alkaloid found in tobacco plants. It is structurally similar to nicotine and has been the subject of scientific research due to its potential therapeutic properties. In
科学的研究の応用
Functionalization of Pyridines
Pyridines, including derivatives like 4-(1-pyrrolidinylmethyl)pyridine, are extensively used across chemical sciences, notably in pharmaceuticals, ligands for metal complexes, and battery technologies. A key strategy in their utility involves the direct functionalization of pyridine C–H bonds. Heterocyclic phosphonium salts derived from pyridines, including 4-(1-pyrrolidinylmethyl)pyridine, facilitate multiple bond-forming processes to create diverse pyridine derivatives, useful in various pharmaceutical applications (Dolewski, Hilton, & McNally, 2017).
Catalyst Systems in Alcohol Oxidation
4-(1-pyrrolidinylmethyl)pyridine-based catalyst systems, such as Pd(OAc)(2)/pyridine, have been efficient in the oxidation of alcohols using molecular oxygen. This process involves a delicate balance where pyridine promotes the oxidation of palladium(0) but inhibits the oxidation of alcohol by palladium(II), offering insights into the development of more effective aerobic oxidation catalysts (Steinhoff & Stahl, 2002).
Polymer Applications
New diamine containing a pyridine heterocyclic group, similar to 4-(1-pyrrolidinylmethyl)pyridine, has been used to create poly(pyridine−imide) with significant thermal stability and high dielectric constant. Such polymers exhibit flexibility and toughness, with potential applications in fields requiring materials with these properties (Liaw, Wang, & Chang, 2007).
Sensing Applications
In the realm of sensing technologies, poly(4-vinyl pyridine) swollen in liquid pyridine, similar to 4-(1-pyrrolidinylmethyl)pyridine, has shown sensitivity to a range of wavelengths, from ultraviolet to infrared. Such materials, especially when modified with other compounds, have shown potential in applications like organic photovoltaic cells and as thermal sensors (Vaganova, Wachtel, Goldberg, & Yitzchaik, 2012).
Ligand Synthesis
4-(1-pyrrolidinylmethyl)pyridine derivatives have been explored for the synthesis of novel ligands. These ligands, due to their unique structures, have found applications in various fields including coordination chemistry and catalysis. For example, the synthesis of 4-functionalized terdendate pyridine-based ligands shows the versatility of these compounds in forming complex structures (Vermonden, Branowska, Marcelis, & Sudhölter, 2003).
特性
IUPAC Name |
4-(pyrrolidin-1-ylmethyl)pyridine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2/c1-2-8-12(7-1)9-10-3-5-11-6-4-10/h3-6H,1-2,7-9H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HFPXKSASPJFSOR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)CC2=CC=NC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
162.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Pyrrolidin-1-ylmethyl)pyridine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![[5-chloro-2-(1-naphthylmethoxy)phenyl]methanol](/img/structure/B5724158.png)
![3-[5-(4-fluorophenyl)-1,2,4-oxadiazol-3-yl]-2-methoxy-6-methylpyridine](/img/structure/B5724164.png)
![2-[(4-fluorobenzoyl)amino]-6-methylbenzoic acid](/img/structure/B5724183.png)
![3-[5-(4-bromophenyl)-1-methyl-1H-pyrrol-2-yl]-2-cyano-2-propenethioamide](/img/structure/B5724197.png)
![1-benzyl-4-[4-(4,6-dimethyl-2-pyrimidinyl)-1-piperazinyl]-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B5724203.png)

![N-{3-[5-(2-furyl)-1,3,4-oxadiazol-2-yl]phenyl}butanamide](/img/structure/B5724209.png)

![N-cycloheptyl-7-(difluoromethyl)-5-phenylpyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B5724217.png)


![2-[N-(3-hydroxy-2-naphthoyl)ethanehydrazonoyl]benzoic acid](/img/structure/B5724234.png)
![N-(3,4-dimethylphenyl)-N'-[5-(2-methylphenyl)-1,3,4-thiadiazol-2-yl]urea](/img/structure/B5724249.png)
![N-(tert-butyl)-4-methyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]benzamide](/img/structure/B5724266.png)